oxonol V

Descripción general

Descripción

Oxonol V is a fluorescent dye known for its sensitivity to membrane potential changes. It is an anionic bis-isoxazolone compound that accumulates in the cytoplasm of depolarized cells. This dye is particularly useful in biological and chemical research for monitoring membrane potential and other electrochemical gradients.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Oxonol V involves the reaction of 5-hydroxy-3-phenyl-1,2-oxazole-4-carbaldehyde with 1,5-pentadien-3-one in the presence of a base. The reaction proceeds through a condensation mechanism, forming the bis-isoxazolone structure. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, especially at the phenyl rings, where electrophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution can introduce various functional groups onto the phenyl rings.

Aplicaciones Científicas De Investigación

Properties of Oxonol V

This compound is characterized by its anionic nature, which allows it to interact with lipid membranes effectively. The dye exhibits fluorescence changes in response to alterations in membrane potential, making it a valuable tool for studying electrochemical gradients in cells and artificial membranes.

Key Applications

-

Membrane Potential Monitoring

- Mechanism : this compound can be used to monitor changes in membrane potential by measuring absorbance and fluorescence intensity variations. When the internal environment of liposomes or proteoliposomes becomes more positive, the dye's fluorescence increases, indicating a change in membrane potential.

- Case Study : In experiments with cytochrome c-containing proteoliposomes, the dye exhibited significant fluorescence changes upon energization, demonstrating its effectiveness as a membrane potential probe .

-

Interaction with Lipid Membranes

- Binding Dynamics : The affinity of this compound for lipid vesicles is influenced by the dye structure and vesicle composition. Studies show that the binding process can be biphasic, involving both rapid and slow phases of association and dissociation .

- Data Table : Binding characteristics of this compound to soybean lipid vesicles.

Parameter Value Maximum binding (nmol/mg lipid) 147.9 ± 17.1 Dissociation constant (μM) 3.33 ± 0.54 Fast phase rate constant (M⁻¹s⁻¹) 9.04 ± 0.36 × 10⁶ Slow phase half-time (min) 0.2 - 5 -

Electrophysiological Studies

- Plant Electrophysiology : this compound has been employed to investigate electrical signaling in plants, providing insights into how plants respond to environmental stimuli through electrical changes . The dye's ability to detect rapid potential changes aids in understanding plant responses to stress.

- Example Application : It has been utilized in developing low-cost biosensors for monitoring plant health by detecting electrical signals related to ion fluxes during stress conditions.

-

Kinetic Studies

- Fluorescence Stopped-Flow Technique : Research has demonstrated that this compound interacts with phosphatidylcholine vesicles, showing distinct kinetic phases during binding that are crucial for understanding membrane dynamics .

- Data Summary : The rapid phase of binding is nearly diffusion-controlled, while the slower phase may involve conformational changes within the membrane.

Mecanismo De Acción

Oxonol V exerts its effects by partitioning between the aqueous and membrane phases in a voltage-dependent manner. In depolarized cells, the dye accumulates in the cytoplasm, where it can be detected through its fluorescence. The molecular targets of this compound include ion channels and electrogenic pumps, which play a crucial role in maintaining membrane potential.

Comparación Con Compuestos Similares

Oxonol VI: Another anionic bis-isoxazolone dye with similar properties but different structural characteristics.

DiBAC4(3): A voltage-sensitive dye used for similar applications but with a different chemical structure.

Merocyanine 540: A dye used for studying membrane potential, with a different mechanism of action.

Uniqueness of Oxonol V: this compound is unique due to its high sensitivity to membrane potential changes and its ability to accumulate in depolarized cells. This makes it particularly useful for studies involving changes in membrane potential and electrochemical gradients.

Actividad Biológica

Oxonol V, a synthetic dye, is primarily recognized for its utility in biological research as a probe for membrane potential. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and findings from various studies.

Chemical Structure and Properties

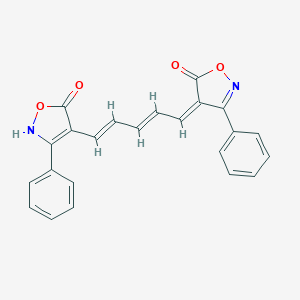

This compound, chemically known as bis[3-phenyl-5-oxoisoxazol-4-yl]pentamethineoxonol, exhibits unique spectral properties that make it suitable for probing biological membranes. The dye's structure allows it to interact with lipid bilayers and respond to changes in membrane potential, which is crucial for its role in various experimental setups.

This compound functions by undergoing absorbance changes in response to membrane potential variations. Specifically, it can detect diffusion potentials across membranes, where a positive charge inside the vesicle leads to an increase in the dye's extinction coefficient at 640 nm. This behavior is particularly evident when the dye is fully bound to the vesicle membrane .

Fluorescence Response

The fluorescence intensity of this compound is sensitive to membrane potential changes:

- Increase in Fluorescence : Observed when the internal environment of the vesicle becomes positively charged.

- Decrease in Fluorescence : Notably occurs during the turnover of cytochrome oxidase, indicating self-quenching due to the proximity of the dye to positive dipoles on enzyme molecules .

Applications in Research

This compound has been extensively utilized in various studies to monitor membrane potentials and investigate mitochondrial functions. Some key applications include:

- Monitoring Membrane Potential : Used as a probe in liposomes and proteoliposomes containing cytochrome c and cytochrome oxidase .

- Studying Mitochondrial Activity : It helps elucidate the dynamics of mitochondrial functions by providing insights into proton gradients and ATP synthesis .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in biological research:

- Membrane Potential Probing :

- Anomalous Responses :

- Voltage-Sensitive Applications :

Data Table: Summary of Key Studies Using this compound

Propiedades

IUPAC Name |

(4Z)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUINQLKLKSFJME-UFRBDIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C\3/C(=NOC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61389-30-8 | |

| Record name | Oxonol V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061389308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(5-Hydroxy-3-phenyl-4-isoxazolyl)-2,4-pentadienylidene)-phenyl-isoxazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(5-(5-HYDROXY-3-PHENYL-4-ISOXAZOLYL)-2,4-PENTADIEN-1-YLIDENE)-3-PHENYL-5(4H)-ISOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MBE8Z16VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.